Cas no 765217-38-7 (3-benzoyl-4-fluoroaniline)

3-benzoyl-4-fluoroaniline structure
Nome do Produto:3-benzoyl-4-fluoroaniline
N.o CAS:765217-38-7
MF:C13H10FNO
MW:215.223006725311
MDL:MFCD20325493
CID:5233795
PubChem ID:12392128
3-benzoyl-4-fluoroaniline Propriedades químicas e físicas
Nomes e Identificadores
-
- Methanone, (5-amino-2-fluorophenyl)phenyl-
- 3-benzoyl-4-fluoroaniline
-
- MDL: MFCD20325493
- Inchi: 1S/C13H10FNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2
- Chave InChI: STDHQJBAEFBIRB-UHFFFAOYSA-N
- SMILES: C(C1=CC(N)=CC=C1F)(C1=CC=CC=C1)=O
3-benzoyl-4-fluoroaniline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074206-5g |
3-Benzoyl-4-fluoroaniline |
765217-38-7 | 95% | 5g |
¥6517.0 | 2024-04-18 | |
Enamine | EN300-343905-10.0g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 10.0g |
$1778.0 | 2025-03-18 | |
Enamine | EN300-343905-0.5g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 0.5g |
$397.0 | 2025-03-18 | |
Enamine | EN300-343905-5.0g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 5.0g |
$1199.0 | 2025-03-18 | |
Enamine | EN300-343905-0.25g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 0.25g |
$381.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040851-5g |
(5-Amino-2-fluorophenyl)(phenyl)methanone |
765217-38-7 | 97% | 5g |
¥8472.00 | 2024-07-28 | |
Enamine | EN300-343905-0.05g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 0.05g |
$348.0 | 2025-03-18 | |
Enamine | EN300-343905-1g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 1g |
$414.0 | 2023-09-03 | ||
Enamine | EN300-343905-1.0g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 1.0g |
$414.0 | 2025-03-18 | |
Enamine | EN300-343905-2.5g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 2.5g |
$810.0 | 2025-03-18 |
3-benzoyl-4-fluoroaniline Literatura Relacionada
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
765217-38-7 (3-benzoyl-4-fluoroaniline) Produtos relacionados
- 856627-88-8(N-Benzyl-4-fluoroaniline Hydrochloride)
- 23665-96-5(Neogrifolin)
- 2230807-79-9(Benzoic acid, 3-(3-aminocyclobutyl)-, methyl ester, hydrochloride (1:1))
- 1207056-66-3(2-{[5-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one)
- 1806302-55-5(2-Fluoro-4-phenyl-6-(trifluoromethyl)pyridine)
- 2310098-20-3(N-methyl-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)pyridine-4-carboxamide)
- 1807982-51-9(2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride)
- 1849315-60-1(N-(4-Methylpent-1-yn-3-yl)thietan-3-amine)
- 2171811-98-4(2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid)
- 439937-55-0(5-Bromo-2-ethylbenzoic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:765217-38-7)3-benzoyl-4-fluoroaniline

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):293.0/854.0